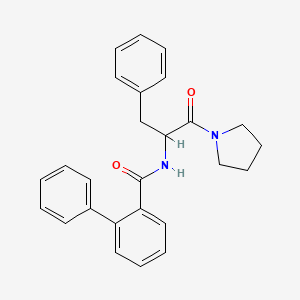![molecular formula C18H24N6O2 B7552039 1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552039.png)
1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation. BCTC has been extensively studied for its potential applications in pain management and drug discovery.
Wirkmechanismus
1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel and blocking the influx of calcium ions. TRPV1 is activated by various stimuli, such as heat, capsaicin, and acid, and its activation leads to the release of neurotransmitters that signal pain and inflammation. By blocking TRPV1, 1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide has been shown to have potent analgesic effects in preclinical studies. It can reduce pain in various animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. 1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide has also been shown to reduce inflammation in models of inflammatory bowel disease and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide is a potent and selective antagonist of TRPV1, which makes it a valuable tool for investigating the role of TRPV1 in various diseases. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other TRPV1 antagonists or modulators. Additionally, 1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide has a relatively short half-life and may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide and TRPV1. One area of interest is the development of new TRPV1 antagonists with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the investigation of the role of TRPV1 in various diseases, such as chronic pain, inflammatory bowel disease, and cancer. Finally, there is also interest in the development of TRPV1 agonists for the treatment of certain conditions, such as hypothermia and obesity.
Synthesemethoden
1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(1-methyltetrazol-5-yl)aniline with butanoyl chloride to form the intermediate 3-(1-methyltetrazol-5-yl)phenyl)butanoyl chloride. This intermediate is then reacted with piperidine-3-carboxylic acid to form 1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide has been extensively studied for its potential applications in pain management and drug discovery. It has been shown to be a potent and selective antagonist of TRPV1, which makes it a promising candidate for the development of new analgesic drugs. 1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide has also been used in preclinical studies to investigate the role of TRPV1 in various diseases, such as inflammatory bowel disease, asthma, and cancer.
Eigenschaften
IUPAC Name |
1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-3-6-16(25)24-10-5-8-14(12-24)18(26)19-15-9-4-7-13(11-15)17-20-21-22-23(17)2/h4,7,9,11,14H,3,5-6,8,10,12H2,1-2H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZVQJZHVYRLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=NN=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[4-(Benzimidazol-1-yl)benzoyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B7551963.png)
![N-[[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7551966.png)

![[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551976.png)
![5-(2,5-dimethylphenoxy)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]pentan-1-one](/img/structure/B7551985.png)
![[2-(4-Bromophenyl)morpholin-4-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B7551997.png)
![N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B7552008.png)

![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-methoxy-N-methylacetamide](/img/structure/B7552020.png)

![N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7552047.png)
![5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7552050.png)
![methyl (E)-3-[3-[2-[(3-cyanopyridin-2-yl)amino]ethylsulfamoyl]-4,5-dimethoxyphenyl]prop-2-enoate](/img/structure/B7552058.png)
![4-[3-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7552059.png)